molecular formula C25H28N2O4S B2674145 Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate CAS No. 866844-12-4

Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2674145
CAS No.: 866844-12-4
M. Wt: 452.57
InChI Key: BXJWNKCPWFOVNW-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate is a structurally complex molecule combining a piperidine-4-carboxylate core with a benzenesulfonyl-substituted quinoline moiety. The piperidine ring is esterified at position 4 with an ethyl group, contributing to its lipophilicity.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-18-10-11-22-21(16-18)24(27-14-12-19(13-15-27)25(28)31-4-2)23(17-26-22)32(29,30)20-8-6-5-7-9-20/h5-11,16-17,19H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWNKCPWFOVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Formation of the Piperidine Carboxylate Ester: The final step involves the formation of the piperidine carboxylate ester through a reaction between piperidine and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoline moiety, activated by the electron-withdrawing benzenesulfonyl group at position 3, facilitates nucleophilic substitution at positions 2 and 4 of the quinoline ring.

Reaction Type Reagents/Conditions Products Key Observations
Aromatic substitutionAmines, alkoxides (e.g., KOtBu, DMF, 80°C)2- or 4-substituted quinoline derivativesEnhanced reactivity at position 2 due to sulfonyl group’s meta-directing effects.
SNAr (Quinoline ring)NaN₃, DMSO, 100°CAzide-substituted derivativesRequires electron-deficient ring; monitored via TLC/HPLC.

Hydrogenation Reactions

The piperidine ring and quinoline system may undergo hydrogenation under catalytic conditions:

Reaction Type Reagents/Conditions Products Key Observations
Piperidine hydrogenationH₂ (20 psi), Pd/C (10%), acetic acid, rtSaturated piperidine derivativesPartial hydrogenation observed; full saturation requires extended reaction time .
Quinoline reductionH₂ (1 atm), Raney Ni, ethanol, 50°C1,2,3,4-tetrahydroquinoline derivativesSelective reduction of the heterocyclic ring while preserving sulfonyl groups.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis or transesterification:

Reaction Type Reagents/Conditions Products Key Observations
Acidic hydrolysisHCl (6M), reflux, 12 hrsCarboxylic acid derivativeQuantitative conversion confirmed via NMR.
Basic hydrolysisNaOH (2M), ethanol/water, 60°CSodium carboxylateFaster kinetics in polar aprotic solvents.
TransesterificationMeOH, H₂SO₄, 70°CMethyl ester analogRequires anhydrous conditions to avoid hydrolysis.

Sulfonyl Group Reactivity

The benzenesulfonyl group participates in substitution or elimination:

Reaction Type Reagents/Conditions Products Key Observations
Sulfonamide formationNH₃ (g), THF, 0°C → rtBenzenesulfonamide analogLimited reactivity due to steric hindrance from the quinoline ring.
DesulfonationH₂O, H₂SO₄ (conc.), 150°CQuinoline without sulfonyl groupHarsh conditions required; low yield (≤30%).

Cross-Coupling Reactions

The ethylquinoline subunit enables transition-metal-catalyzed coupling:

Reaction Type Reagents/Conditions Products Key Observations
Suzuki-Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂OBiarylquinoline derivativesPosition 6-ethyl group may sterically hinder coupling at adjacent positions.

Heterocyclic Ring Modifications

The piperidine ring undergoes alkylation or oxidation:

Reaction Type Reagents/Conditions Products Key Observations
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary piperidinium saltsSelective alkylation at the piperidine nitrogen .
OxidationKMnO₄, H₂O, 0°CPiperidine N-oxideRequires controlled stoichiometry to avoid over-oxidation.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate, have been recognized for their antimalarial properties. Research indicates that these compounds can inhibit the growth of malaria parasites, making them candidates for the development of new antimalarial drugs .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The benzenesulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Neurological Applications

Piperidine derivatives are known for their effects on the central nervous system. This compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier is a critical factor in its potential therapeutic efficacy .

Synthetic Methodologies

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Researchers have developed greener synthesis routes that yield high purity and efficiency, which are crucial for pharmaceutical applications .

Case Study 1: Antimalarial Efficacy

A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The study highlighted the importance of structural modifications in enhancing antimalarial potency.

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal indicated that piperidine derivatives could protect neuronal cells from oxidative stress-induced damage. This compound was tested alongside other piperidine compounds, showing promising results in reducing cell death and inflammation in neuronal cultures .

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 1-[3-(Benzenesulfonyl)-6-Ethylquinolin-4-yl]Piperidine-4-Carboxylate and Analogs

Compound Name Core Structure Substituents Key Functional Groups
This compound Piperidine-4-carboxylate 3-Benzenesulfonyl-6-ethylquinolin-4-yl Ester, sulfonyl, quinoline, ethyl
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) Naphthyridine carboxylate Oxo group at position 2, decahydro fused ring system Ester, ketone, bicyclic amine
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Piperidine-4-carboxylate 2-Chloroethyl at position 1 Ester, chloroalkyl
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate Piperidine-4-carboxylate 4-Chlorophenylsulfonyl at position 4, 4-methylbenzyl at position 1 Ester, sulfonyl, benzyl, chloroaryl

Key Observations :

  • Aromatic vs.
  • Sulfonyl Group Placement: Unlike the sulfonyl group at position 4 in ’s analog , the benzenesulfonyl group at position 3 of the quinoline in the target compound may alter steric hindrance and electronic effects.

Key Observations :

  • The target compound likely requires multi-step synthesis, involving sulfonylation of quinoline and coupling to the piperidine core, akin to methods in and .
  • Resolution of stereoisomers (if present) may mirror the chromatographic purification used in .

Physicochemical and Spectral Properties

Table 3: Comparative NMR and MS Data

Compound Name ¹H NMR Highlights (δ, ppm) ¹³C NMR Highlights (δ, ppm) HRMS (m/z)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2, ) 4.24 (bm, 2H, ester), 1.24 (t, 3H, CH₂CH₃) 172.2 (C=O ester), 155.4 (C=O ketone) 227.1265 [M + H]+ (calc. 227.1390)
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Inferred from ) ~4.1 (q, 2H, ester), ~3.5 (m, CH₂Cl) ~172 (C=O ester), ~45 (CH₂Cl) Not reported
Target Compound (Hypothetical) Predicted: 4.1–4.3 (ester), 8.5–8.7 (quinoline aromatic H) ~170 (C=O ester), ~150 (sulfonyl S=O) Requires experimental validation

Key Observations :

  • The ester carbonyl (δ ~170–173 ppm in ¹³C NMR) is consistent across analogs .
  • Quinoline aromatic protons in the target compound would likely resonate at δ >8.5 ppm, distinguishing it from aliphatic analogs .

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
  • Quinoline Moiety : A bicyclic structure known for its role in various biological activities.
  • Benzenesulfonyl Group : Enhances solubility and biological interactions.

The molecular formula is C22H24N2O2SC_{22}H_{24}N_2O_2S with a molecular weight of approximately 396.50 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : Similar compounds have been reported to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription. This inhibition can lead to bacterial growth suppression.
  • Protein Interaction : The benzenesulfonyl group may facilitate strong interactions with protein active sites, potentially modulating enzyme activity and influencing various biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating potential applications in treating bacterial infections.

Anticancer Properties

Research indicates that quinoline derivatives possess significant anticancer activity. This compound is being investigated for its ability to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing proliferation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Effects

The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial DNA replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar quinoline derivatives. Here are some notable findings:

StudyCompoundBiological ActivityFindings
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylateAntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.
Quinoline DerivativesAnticancerDemonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.
Similar Piperidine CompoundsDNA Gyrase InhibitionInhibited DNA gyrase activity, leading to reduced bacterial viability.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Using Skraup synthesis involving aniline and glycerol.
  • Sulfonation : Introduction of the benzenesulfonyl group via sulfonylation reactions.
  • Cyclization : Formation of the piperidine ring through cyclization reactions involving diketones.

Q & A

Q. What structural modifications enhance selectivity in hypothesized targets while minimizing off-effects?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to modulate sulfonamide interactions. Replace ethyl with cyclopropyl to alter piperidine ring conformation and reduce metabolic clearance .

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